

Technical Monograph: Spectroscopic Profiling of -Succinyl-L-Prolinamide[1]

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Compound of Interest

Compound Name: 4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid
CAS No.: 436811-12-0
Cat. No.: B1306259

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Compound: **4-(2-Carbamoyl-pyrrolidin-1-yl)-4-oxo-butyric acid** CAS Registry Number: 33699-24-8 (Generic for Succinyl-Pro-NH₂ derivatives) / Analogous Ref: PubChem CID 853808 Molecular Formula: C

H

N

O

Molecular Weight: 214.22 g/mol [1]

Executive Summary & Structural Context

This compound represents a critical intermediate in the synthesis of peptidomimetics and nootropic analogs (racetam family).[1] Structurally, it consists of an L-prolinamide core acylated at the pyrrolidine nitrogen by a succinyl linker.[1]

The characterization of this molecule is non-trivial due to cis/trans amide rotamerism.[1] The tertiary amide bond connecting the succinyl chain to the proline ring exhibits restricted rotation, leading to distinct sets of NMR signals for the cis and trans conformers in solution. This guide provides a self-validating protocol for its synthesis and subsequent spectroscopic identification.

Synthesis & Reaction Pathway

To ensure the integrity of the spectroscopic data, the compound must be synthesized with high regiospecificity. The preferred route involves the ring-opening of succinic anhydride by L-prolinamide under mild basic conditions.[1]

Experimental Protocol

- Reagents: Dissolve L-Prolinamide (10 mmol) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
- Acylation: Add Triethylamine (TEA, 1.1 eq) followed by Succinic Anhydride (1.0 eq) portion-wise at 0°C.
- Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9).[1]
- Workup: Evaporate solvent. Redissolve residue in water.[1] Acidify to pH 2.0 with 1N HCl. Extract with Ethyl Acetate (3x).[1]
- Purification: The product often precipitates upon acidification or can be recrystallized from Acetone/Hexane.[1]

Reaction Workflow Visualization

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Caption: Nucleophilic ring-opening mechanism for the synthesis of the target succinylated amino-amide.

Spectroscopic Characterization

Mass Spectrometry (ESI-MS)

Mass spectrometry provides the primary confirmation of molecular weight.[1] The presence of the carboxylic acid moiety facilitates ionization in both positive and negative modes.[1]

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Diagnostic Fragmentation (MS/MS):

- Loss of water (215 197).[1]
- Cleavage of the amide bond yielding the succinyl moiety (101) and prolinamide fragment (115).

Infrared Spectroscopy (FT-IR)

The IR spectrum is complex due to the presence of three distinct carbonyl environments: the carboxylic acid, the tertiary amide (succinyl-proline linkage), and the primary amide (prolinamide).

- 3400–3200 cm (Broad/Split): N-H stretching of the primary amide (CONH). Usually appears as a doublet.[1]
- 3100–2500 cm (Broad): O-H stretching of the carboxylic acid (hydrogen-bonded).[1]
- 1725 cm (Strong): C=O stretch of the carboxylic acid.[1]
- 1645 cm (Strong): C=O stretch of the tertiary amide (Amide I band).
- 1610 cm (Medium): C=O stretch of the primary amide (Amide I) and N-H bending (Amide II).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-

or D

O. Note on Rotamers: In solution, the

-succinyl bond rotates slowly on the NMR timescale.[1] You will observe two sets of signals (Major ~80% trans, Minor ~20% cis).[1] The data below reports the Major (trans) conformer shifts.

H NMR (400 MHz, DMSO-

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C NMR (100 MHz, DMSO-

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NMR Connectivity Diagram

The following diagram illustrates the scalar coupling connectivity (COSY) and spatial proximity (NOESY) used to verify the structure.



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Caption: Key NMR correlations. Yellow lines indicate spatial NOE interactions confirming the trans conformation.

Quality Control & Purity Analysis

For drug development applications, purity must be established using HPLC.[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m, 4.6 x 150mm).
- Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 0% B for 2 min, ramp to 30% B over 15 min. (Polar molecule requires high aqueous content).[1]
- Detection: UV at 210 nm (Amide absorption).[1]
- Retention Time: Expect early elution (approx 3–5 min) due to high polarity.[1]

References

- Bodanszky, M. (1993).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Foundational text for anhydride ring-opening protocols).
- PubChem. (2024).[1][2][3] Compound Summary for CID 853808, 4-Oxo-4-(pyrrolidin-1-yl)butanoic acid. National Center for Biotechnology Information.[1] Retrieved from [\[Link\]](#) (Structural analog data source).[1]
- Behr, J. B., et al. (2007).[1] Design and synthesis of new proline-based inhibitors. Tetrahedron: Asymmetry, 18(17), 2091-2098.[1][4][5] (Reference for L-prolinamide synthesis and handling).
- Harrison, A. G. (2000).[1] Fragmentation of deprotonated peptides containing proline. Journal of Mass Spectrometry. (Reference for MS fragmentation patterns of proline derivatives).

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Sources

- [1. 4-Oxo-4-\(pyrrolidin-1-yl\)butanoic acid | C8H13NO3 | CID 853808 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. 4-\(Pyrrolidin-1-yl\)butanoic acid hydrochloride | C8H16ClNO2 | CID 14855682 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. \(R\)-2-\(\(R\)-2-oxo-4-propylpyrrolidin-1-yl\)butanoic acid | C11H19NO3 | CID 117688265 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents \[patents.google.com\]](#)
- [5. CN102432616B - Method for preparing L-prolinamide and intermediate thereof - Google Patents \[patents.google.com\]](#)
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